molecular formula C14H11BrO2 B13966248 4-(5-Bromo-2-methylphenoxy)benzaldehyde

4-(5-Bromo-2-methylphenoxy)benzaldehyde

Cat. No.: B13966248
M. Wt: 291.14 g/mol
InChI Key: YDLYIGPCZMRTHE-UHFFFAOYSA-N
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Description

4-(5-Bromo-2-methylphenoxy)benzaldehyde is a brominated aromatic aldehyde characterized by a benzaldehyde core substituted with a 5-bromo-2-methylphenoxy group. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and materials science. Its structure combines electron-withdrawing (bromo) and electron-donating (methyl) groups, influencing its reactivity and physical properties.

Properties

Molecular Formula

C14H11BrO2

Molecular Weight

291.14 g/mol

IUPAC Name

4-(5-bromo-2-methylphenoxy)benzaldehyde

InChI

InChI=1S/C14H11BrO2/c1-10-2-5-12(15)8-14(10)17-13-6-3-11(9-16)4-7-13/h2-9H,1H3

InChI Key

YDLYIGPCZMRTHE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)OC2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-2-methylphenoxy)benzaldehyde typically involves the bromination of 2-methylphenol followed by a coupling reaction with 4-bromobenzaldehyde. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-2-methylphenoxy)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

    Oxidation: 4-(5-Bromo-2-methylphenoxy)benzoic acid.

    Reduction: 4-(5-Bromo-2-methylphenoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-Bromo-2-methylphenoxy)benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-2-methylphenoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The table below compares 4-(5-Bromo-2-methylphenoxy)benzaldehyde with structurally similar brominated benzaldehydes:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Synthesis Method
This compound C₁₄H₁₁BrO₂ 291.14 Bromo, methyl, phenoxy Not reported Likely Williamson ether synthesis
4-(4-Bromobenzyloxy)benzaldehyde C₁₄H₁₁BrO₂ 291.14 Bromobenzyloxy Not reported Reflux with K₂CO₃ in acetone
5-Bromo-2-[(4-bromophenyl)methoxy]benzaldehyde C₁₄H₁₀Br₂O₂ 370.04 Di-bromo, benzyloxy Not reported Not detailed
5-Benzyl-2-bromo-4-methoxybenzaldehyde C₁₅H₁₃BrO₃ 327.17 Bromo, methoxy, benzyl Not reported Not detailed
5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde C₁₅H₁₀BrF₃O₂ 359.14 Bromo, trifluoromethyl, benzyloxy Not reported Commercial synthesis (Tetrahedron)

Key Observations :

  • Molecular Weight : Bromine atoms significantly increase molecular weight (e.g., 370.04 g/mol for the di-bromo derivative ).

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